2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
Description
2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with butylsulfanyl and methyl groups, and a hydrazide moiety linked to a hydroxy-methoxybenzylidene group
Properties
Molecular Formula |
C19H24N4O3S2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-(2-butylsulfanyl-6-methylpyrimidin-4-yl)sulfanyl-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4O3S2/c1-4-5-9-27-19-21-13(2)10-17(22-19)28-12-16(24)23-20-11-14-7-6-8-15(26-3)18(14)25/h6-8,10-11,25H,4-5,9,12H2,1-3H3,(H,23,24)/b20-11+ |
InChI Key |
DVBNOHVBHNTLRJ-RGVLZGJSSA-N |
Isomeric SMILES |
CCCCSC1=NC(=CC(=N1)SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)SCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as butylthiol and methyl-substituted pyrimidine derivatives.
Introduction of the Sulfanyl Groups: The butylsulfanyl and additional sulfanyl groups are introduced via nucleophilic substitution reactions.
Formation of the Hydrazide Moiety: The hydrazide group is introduced by reacting the intermediate with hydrazine derivatives under controlled conditions.
Condensation with Hydroxy-Methoxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 2-hydroxy-3-methoxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.
Substitution: The aromatic ring and pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions (solvent, temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be utilized in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its reactive functional groups.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-Methyl-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}acetyl-N-phenylhydrazinecarbothioamide
- N-Allyl-2-{[(5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetyl}hydrazinecarbothioamide
- 2-{[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Uniqueness
The presence of both butylsulfanyl and hydroxy-methoxybenzylidene groups in 2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide distinguishes it from similar compounds. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
